![molecular formula C27H34N2O7S B12702477 N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid CAS No. 83131-01-5](/img/structure/B12702477.png)
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid is a complex organic compound that features a unique bicyclic structure. This compound is part of the tropane alkaloid family, known for their diverse biological activities. The presence of the 8-azabicyclo[3.2.1]octane scaffold is a hallmark of this family, contributing to its significant pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often include the use of a rhodium(II) complex and chiral Lewis acid binary system, which ensures high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing moiety, potentially converting it to a sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions, particularly at the benzamide or bicyclic nitrogen sites.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzamide ring and the bicyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzamide or bicyclic scaffold.
科学的研究の応用
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying receptor interactions and enzyme inhibition.
Medicine: Its pharmacological properties are explored for potential therapeutic applications, including as a drug candidate for various diseases.
作用機序
The mechanism of action of N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The 8-azabicyclo[3.2.1]octane scaffold allows the compound to bind to receptors or enzymes, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed pharmacological effects .
類似化合物との比較
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-: This compound shares the 8-azabicyclo[3.2.1]octane scaffold but differs in its functional groups.
Benzeneacetic acid, α-methylene-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester: Another compound with a similar core structure but distinct substituents.
Uniqueness
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
83131-01-5 |
|---|---|
分子式 |
C27H34N2O7S |
分子量 |
530.6 g/mol |
IUPAC名 |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid |
InChI |
InChI=1S/C25H32N2O3S.C2H2O4/c1-4-31-21-14-22(24(30-3)23(15-21)29-2)25(28)26-18-12-19-10-11-20(13-18)27(19)16-17-8-6-5-7-9-17;3-1(4)2(5)6/h5-9,14-15,18-20H,4,10-13,16H2,1-3H3,(H,26,28);(H,3,4)(H,5,6) |
InChIキー |
RLKJUTOUVWCAIJ-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC(=C(C(=C1)OC)OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


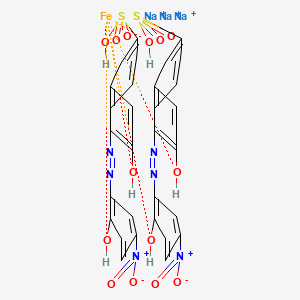
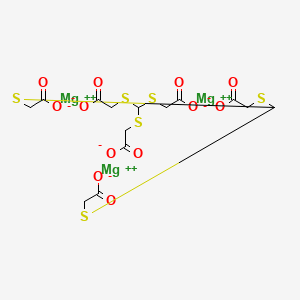
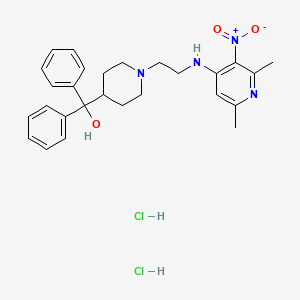
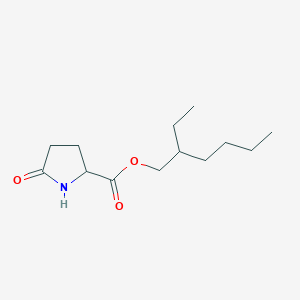

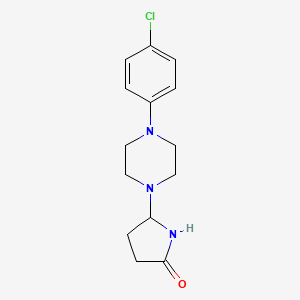
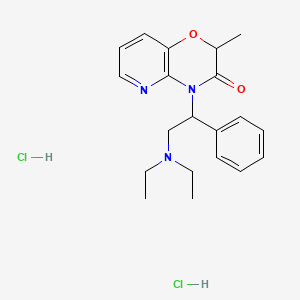
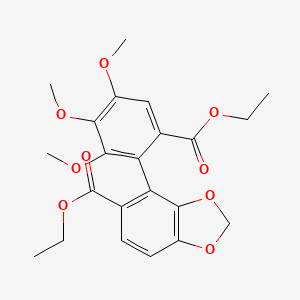
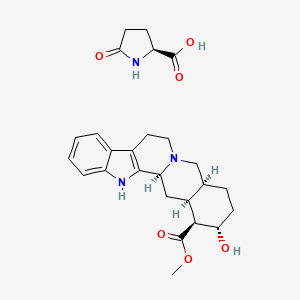
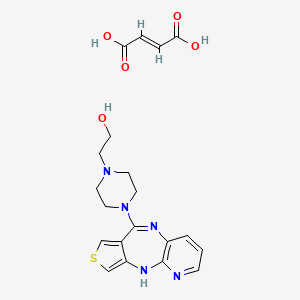

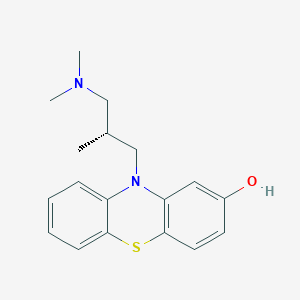
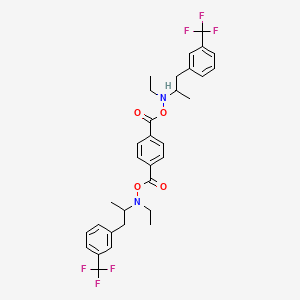
![2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide](/img/structure/B12702462.png)
